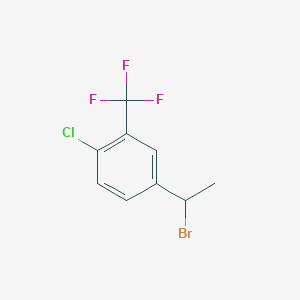

4-(1-溴乙基)-1-氯-2-(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" is a halogenated aromatic molecule that contains bromo, chloro, and trifluoromethyl substituents on a benzene ring. This compound is of interest due to its potential as a versatile starting material for organometallic synthesis, as well as its relevance in the study of polymorphism, crystal structures, and chemical reactivity.

Synthesis Analysis

The synthesis of related bromo- and chloro-substituted benzene compounds has been explored in various studies. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, which suggests a potential pathway for the synthesis of the compound . Additionally, the synthesis of 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene from 1-chloro-4-(chloromethyl)benzene indicates the feasibility of introducing both bromoethyl and chloro groups onto a benzene ring .

Molecular Structure Analysis

The molecular structure of bromo- and chloro-substituted benzenes has been characterized using various techniques, including X-ray crystallography. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue revealed significant twisting between the benzene rings in the bromo compound, which could imply similar structural characteristics for "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" . The analysis of polymorphism in 1,3,5-tris(4-chlorobenzoyl)benzene also provides insights into the potential solid-state behavior of halogenated benzene derivatives .

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted benzenes has been studied extensively. The versatile reactivity of 1-Bromo-3,5-bis(trifluoromethyl)benzene with organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper suggests that "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" could also undergo similar organometallic reactions . Furthermore, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide from related bromo- and chloro-substituted benzenes indicates the potential for the compound to participate in complex synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be inferred from related compounds. The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, for example, suggest that "4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene" may also exhibit interesting photoluminescence characteristics . The thermochemical properties of polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene, as examined using differential scanning calorimetry, provide a basis for understanding the thermal behavior of similar compounds .

科学研究应用

聚合物合成中的应用

化合物4-(1-溴乙基)-1-氯-2-(三氟甲基)苯已被用于合成新型含氟聚醚酰亚胺。这个过程涉及导致中间化合物形成的反应,然后使用这些中间化合物来生产具有独特性质的聚醚酰亚胺。通常使用傅里叶变换红外光谱(FTIR)和差示扫描量热法(DSC)等技术对这些材料进行表征(Yu Xin-hai, 2010)。

有机合成中的用途

这种化合物在有机合成领域也很重要,特别是在制备各种衍生物方面。例如,它已参与多步合成过程,其中经历消除、还原、溴化等反应。这些反应的产物进一步被用于合成新型化合物,如非肽CCR5拮抗剂。对这些产物的结构表征是一个关键步骤,通常涉及NMR、MS和IR等技术(Cheng De-ju, 2014)。

在氟化学中的应用

这种化合物在氟化学中的加成反应中发挥作用。它已被用于导致具有末端三氟甲基基团的二烯烃形成的反应。这些二烯烃表现出很高的反应性,并用于进一步的化学转化,如进行Diels-Alder缩合,以生产具有潜在应用的氟化合物(J. Ignatowska & W. Dmowski, 2006)。

安全和危害

属性

IUPAC Name |

4-(1-bromoethyl)-1-chloro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClF3/c1-5(10)6-2-3-8(11)7(4-6)9(12,13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIDSVUSHGVFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Bromoethyl)-1-chloro-2-(trifluoromethyl)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)

![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)